molecular formula C12H7ClO4 B12443142 (2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid

Cat. No.: B12443142
M. Wt: 250.63 g/mol
InChI Key: NCCZLKPUVIPKBT-UHFFFAOYSA-N
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Description

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chloro substituent at the 6th position of the chromen-4-one ring and a propenoic acid moiety at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-4-oxochromene, which can be obtained through the cyclization of appropriate precursors under acidic conditions.

    Formation of Propenoic Acid Moiety: The next step involves the introduction of the propenoic acid group at the 3rd position of the chromen-4-one ring. This can be achieved through a Knoevenagel condensation reaction using malonic acid or its derivatives in the presence of a base such as piperidine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxochromene: Lacks the propenoic acid moiety but shares the chromen-4-one core structure.

    3-(4-oxochromen-3-yl)prop-2-enoic acid: Similar structure but without the chloro substituent.

Uniqueness

(2E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid is unique due to the combination of the chloro substituent and the propenoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H7ClO4

Molecular Weight

250.63 g/mol

IUPAC Name

3-(6-chloro-4-oxochromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C12H7ClO4/c13-8-2-3-10-9(5-8)12(16)7(6-17-10)1-4-11(14)15/h1-6H,(H,14,15)

InChI Key

NCCZLKPUVIPKBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC(=O)O

Origin of Product

United States

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